molecular formula C23H22N2O3S B7455282 (2-Phenylmethoxyphenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone

(2-Phenylmethoxyphenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone

货号 B7455282
分子量: 406.5 g/mol
InChI 键: YAFYNVJNJNRIPL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2-Phenylmethoxyphenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in pre-clinical studies for the treatment of various types of cancer. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the proliferation and survival of cancer cells.

作用机制

TAK-659 selectively binds to the ATP-binding site of BTK, inhibiting its activity and downstream signaling. This leads to the inhibition of various cellular processes, including cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and survival of cancer cells in vitro and in vivo. In addition, TAK-659 has been shown to inhibit the activation of several downstream targets of BTK, including AKT and ERK, which are involved in cell proliferation and survival.

实验室实验的优点和局限性

One of the major advantages of TAK-659 is its selectivity towards BTK, which reduces the potential for off-target effects. In addition, TAK-659 has shown good pharmacokinetic properties in pre-clinical studies, including good oral bioavailability and a long half-life. However, one of the limitations of TAK-659 is its potential for drug-drug interactions, as it is metabolized by several cytochrome P450 enzymes.

未来方向

Future research on TAK-659 could focus on several areas, including:
1. Clinical trials to evaluate the safety and efficacy of TAK-659 in cancer patients.
2. Combination studies to evaluate the potential synergistic effects of TAK-659 with other anti-cancer agents.
3. Studies to investigate the potential for TAK-659 to overcome resistance to other targeted therapies.
4. Development of biomarkers to identify patients who are most likely to benefit from treatment with TAK-659.
5. Studies to investigate the potential for TAK-659 to be used in the treatment of other diseases, such as autoimmune disorders.
Conclusion:
TAK-659 is a promising small molecule inhibitor that has shown potential in the treatment of various types of cancer. Its selective inhibition of BTK and downstream targets makes it a promising candidate for further clinical development. However, further research is needed to fully understand its potential as an anti-cancer agent and to identify the patients who are most likely to benefit from treatment with TAK-659.

合成方法

The synthesis of TAK-659 involves several steps, including the synthesis of the key intermediate (2-phenylmethoxyphenyl) methanol, followed by the introduction of the thiophene-2-carbonyl and piperazine moieties. The final product is obtained through a series of purification steps, including chromatography and recrystallization.

科学研究应用

TAK-659 has been extensively studied in pre-clinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. In vitro studies have shown that TAK-659 inhibits the growth and survival of cancer cells by blocking the BTK signaling pathway, which is essential for the activation of several downstream targets involved in cell proliferation and survival.

属性

IUPAC Name

(2-phenylmethoxyphenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c26-22(24-12-14-25(15-13-24)23(27)21-11-6-16-29-21)19-9-4-5-10-20(19)28-17-18-7-2-1-3-8-18/h1-11,16H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFYNVJNJNRIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。